molecular formula C8H12N2O B583959 1H-Pyrazole-4-carboxaldehyde,1-methyl-5-(1-methylethyl)-(9CI) CAS No. 154927-03-4

1H-Pyrazole-4-carboxaldehyde,1-methyl-5-(1-methylethyl)-(9CI)

Cat. No.: B583959
CAS No.: 154927-03-4
M. Wt: 152.197
InChI Key: DJXHHRSOQBBFSU-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxaldehyde,1-methyl-5-(1-methylethyl)-(9CI) is a chemical compound belonging to the pyrazole family. It is characterized by a pyrazole ring substituted with an isopropyl group at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxaldehyde,1-methyl-5-(1-methylethyl)-(9CI) typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of heterogeneous catalysts can enhance the reaction efficiency and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxaldehyde,1-methyl-5-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 5-Isopropyl-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Isopropyl-1-methyl-1H-pyrazole-4-methanol.

    Substitution: Various halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

1H-Pyrazole-4-carboxaldehyde,1-methyl-5-(1-methylethyl)-(9CI) has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxaldehyde,1-methyl-5-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can affect various biological pathways, making the compound useful in the study of enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-5-carbaldehyde
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
  • 5-Methyl-1H-pyrazole-4-carbaldehyde

Uniqueness

1H-Pyrazole-4-carboxaldehyde,1-methyl-5-(1-methylethyl)-(9CI) is unique due to the presence of the isopropyl group at the 5-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .

Properties

IUPAC Name

1-methyl-5-propan-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)8-7(5-11)4-9-10(8)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXHHRSOQBBFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204732
Record name 1-Methyl-5-(1-methylethyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154927-03-4
Record name 1-Methyl-5-(1-methylethyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154927-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(1-methylethyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-5-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
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